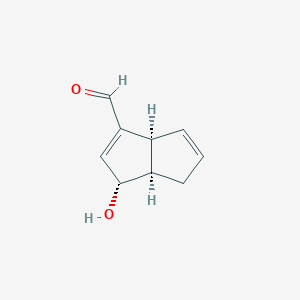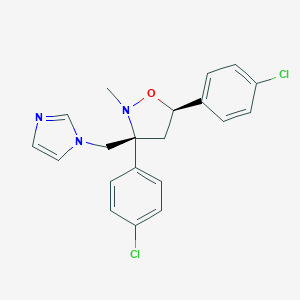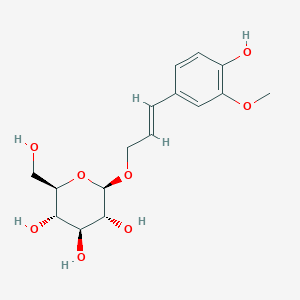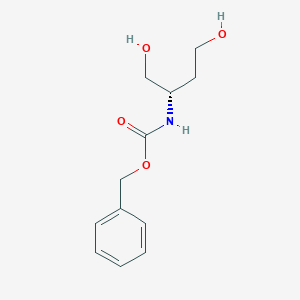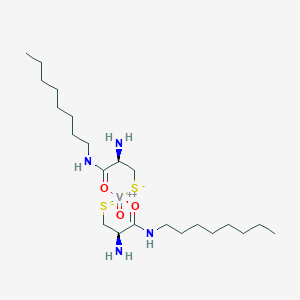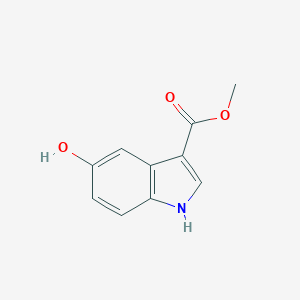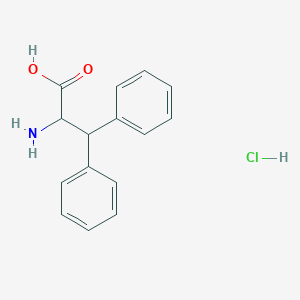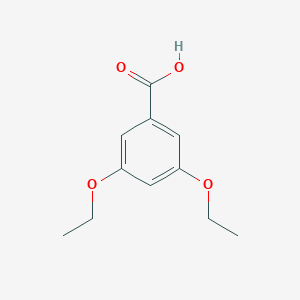
Ethyl bromo(pyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl bromo(pyridin-2-yl)acetate is a chemical compound that is widely used in the field of scientific research. It is a colorless liquid that is soluble in organic solvents like chloroform and ethanol. Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds. It is used in the synthesis of pyridine derivatives, which have various biological activities like antimicrobial, antitumor, and anti-inflammatory properties. Ethyl bromo(pyridin-2-yl)acetate is also used in the synthesis of heterocyclic compounds, which have various applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of Ethyl bromo(pyridin-2-yl)acetate is not well understood. However, it is believed to act as a nucleophile and undergo various reactions like substitution, addition, and elimination reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethyl bromo(pyridin-2-yl)acetate are not well studied. However, it is believed to have various biological activities like antimicrobial, antitumor, and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl bromo(pyridin-2-yl)acetate in lab experiments are that it is readily available and easy to handle. However, the limitations of using Ethyl bromo(pyridin-2-yl)acetate are that it is a toxic and flammable compound and should be handled with care.
Zukünftige Richtungen
There are various future directions for the use of Ethyl bromo(pyridin-2-yl)acetate in scientific research. One direction is the synthesis of new pyridine derivatives with improved biological activities. Another direction is the synthesis of heterocyclic compounds with new structures and properties. Ethyl bromo(pyridin-2-yl)acetate can also be used in the synthesis of new materials like polymers and nanoparticles.
Conclusion:
In conclusion, Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds. It has various scientific research applications like the synthesis of pyridine derivatives and heterocyclic compounds. The mechanism of action and biochemical and physiological effects of Ethyl bromo(pyridin-2-yl)acetate are not well understood. It has advantages and limitations for lab experiments and has various future directions for scientific research.
Eigenschaften
CAS-Nummer |
123761-15-9 |
|---|---|
Produktname |
Ethyl bromo(pyridin-2-yl)acetate |
Molekularformel |
C9H10BrNO2 |
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3 |
InChI-Schlüssel |
JNOYCFAVJXWZTO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC=N1)Br |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=N1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

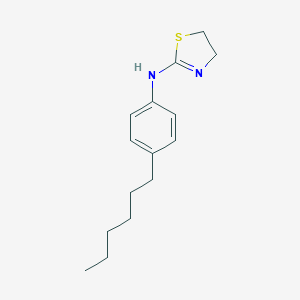

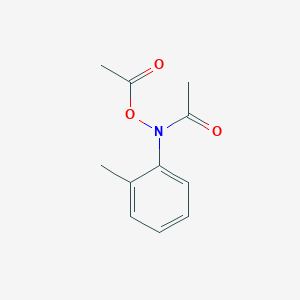
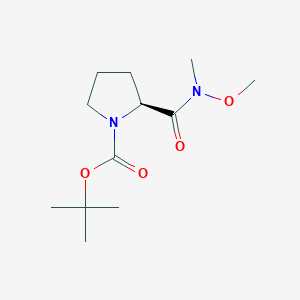
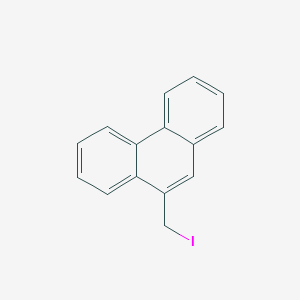
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
